2-Bromo-6-[(pentylamino)methyl]phenol
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Overview
Description
2-Bromo-6-[(pentylamino)methyl]phenol is a chemical compound with the molecular formula C12H18BrNO It is a brominated phenol derivative, characterized by the presence of a bromine atom at the second position and a pentylamino group at the sixth position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-[(pentylamino)methyl]phenol typically involves the bromination of a suitable phenol precursor followed by the introduction of the pentylamino group. One common method involves the bromination of 2-hydroxybenzaldehyde to form 2-bromo-6-hydroxybenzaldehyde, which is then subjected to reductive amination with pentylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-[(pentylamino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenol without the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.
Scientific Research Applications
2-Bromo-6-[(pentylamino)methyl]phenol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Bromo-6-[(pentylamino)methyl]phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pentylamino group can influence the compound’s binding affinity and specificity for these targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-[(pentylamino)methyl]phenol
- 2-Bromo-6-[(methylamino)methyl]phenol
- 2-Chloro-6-[(pentylamino)methyl]phenol
Uniqueness
2-Bromo-6-[(pentylamino)methyl]phenol is unique due to the specific positioning of the bromine and pentylamino groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.
Properties
Molecular Formula |
C12H18BrNO |
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Molecular Weight |
272.18 g/mol |
IUPAC Name |
2-bromo-6-[(pentylamino)methyl]phenol |
InChI |
InChI=1S/C12H18BrNO/c1-2-3-4-8-14-9-10-6-5-7-11(13)12(10)15/h5-7,14-15H,2-4,8-9H2,1H3 |
InChI Key |
PKRRAFWWIRJWFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=C(C(=CC=C1)Br)O |
Origin of Product |
United States |
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